molecular formula C13H17N3O6 B12581827 Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate CAS No. 499785-88-5

Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate

Cat. No.: B12581827
CAS No.: 499785-88-5
M. Wt: 311.29 g/mol
InChI Key: XVHUNXPQHGKBOV-QMMMGPOBSA-N
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Description

Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and an aspartate moiety. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate typically involves the reaction of diethyl aspartate with 3-oxo-3,4-dihydropyrazine-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the aspartate moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyrazine or aspartate derivatives.

Scientific Research Applications

Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate exerts its effects involves its interaction with specific molecular targets. The pyrazine ring and aspartate moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide
  • 3-hydroxypyrazine-2-carboxamide

Uniqueness

Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate is unique due to its combination of a pyrazine ring and an aspartate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific research applications.

Properties

CAS No.

499785-88-5

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

diethyl (2S)-2-[(2-oxo-1H-pyrazine-3-carbonyl)amino]butanedioate

InChI

InChI=1S/C13H17N3O6/c1-3-21-9(17)7-8(13(20)22-4-2)16-12(19)10-11(18)15-6-5-14-10/h5-6,8H,3-4,7H2,1-2H3,(H,15,18)(H,16,19)/t8-/m0/s1

InChI Key

XVHUNXPQHGKBOV-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=NC=CNC1=O

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)C1=NC=CNC1=O

Origin of Product

United States

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